5-Fluoro-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a pyrimidine core, a fluorine atom at the 5-position, and a pyridine-3-sulfonyl group attached to an octahydrocyclopenta[c]pyrrol moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom at the 5-position can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Pyridine-3-Sulfonyl Group: The pyridine-3-sulfonyl group can be introduced through a nucleophilic substitution reaction using pyridine-3-sulfonyl chloride and a suitable nucleophile.
Formation of the Octahydrocyclopenta[c]pyrrol Moiety: This moiety can be synthesized through a series of cyclization reactions starting from a suitable linear precursor.
Final Coupling Reaction: The final step involves coupling the octahydrocyclopenta[c]pyrrol moiety with the pyrimidine core through a methoxy linker, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine-3-sulfonyl group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the pyrimidine core or the octahydrocyclopenta[c]pyrrol moiety using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorine atom or the pyridine-3-sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Pyridine-3-sulfonyl chloride, N-fluorobenzenesulfonimide, palladium catalysts, and organic solvents.
Major Products
Oxidation: Oxidized derivatives of the pyridine-3-sulfonyl group.
Reduction: Reduced derivatives of the pyrimidine core or the octahydrocyclopenta[c]pyrrol moiety.
Substitution: Substituted derivatives at the fluorine atom or the pyridine-3-sulfonyl group.
Scientific Research Applications
5-Fluoro-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
5-Fluoro-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine can be compared with other similar compounds, such as:
5-Fluoro-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}benzene: Similar structure but with a benzene ring instead of a pyrimidine core.
5-Fluoro-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}thiazole: Similar structure but with a thiazole ring instead of a pyrimidine core.
5-Fluoro-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}quinoline: Similar structure but with a quinoline ring instead of a pyrimidine core.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C17H19FN4O3S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-2-pyridin-3-ylsulfonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C17H19FN4O3S/c18-14-7-20-16(21-8-14)25-12-17-5-1-3-13(17)10-22(11-17)26(23,24)15-4-2-6-19-9-15/h2,4,6-9,13H,1,3,5,10-12H2 |
InChI Key |
LRNZOTIASXPCIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)S(=O)(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.